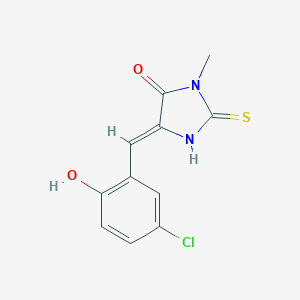
(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one is a chemical compound that belongs to the class of imidazolidin-4-one derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties and mechanism of action.
Mechanism of Action
The mechanism of action of (5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in various cell types. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce oxidative stress and protect against DNA damage, which may contribute to its anti-cancer and anti-aging properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of (5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one is its wide range of biological activities, which makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, one of the main limitations of this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions that can be pursued in the study of (5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential applications in the treatment of other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, the development of new formulations and delivery systems that can improve its solubility and bioavailability may also be explored.
Synthesis Methods
The synthesis of (5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one can be achieved through various methods. One of the most commonly used methods involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-methyl-2-thioxoimidazolidin-4-one in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to ensure the formation of the desired product with high yield and purity.
Scientific Research Applications
(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to possess antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
properties
Product Name |
(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one |
|---|---|
Molecular Formula |
C11H9ClN2O2S |
Molecular Weight |
268.72 g/mol |
IUPAC Name |
(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H9ClN2O2S/c1-14-10(16)8(13-11(14)17)5-6-4-7(12)2-3-9(6)15/h2-5,15H,1H3,(H,13,17)/b8-5- |
InChI Key |
ZSQXGIKWIIFYHE-YVMONPNESA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)O)/NC1=S |
SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)NC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{2-hydroxy-5-nitrobenzylidene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300850.png)
![ethyl 2-(2,5-dimethoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300851.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300852.png)
![ethyl 2-(1H-indol-3-ylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300853.png)
![ethyl 2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300856.png)
![ethyl 5-(3-methoxyphenyl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300857.png)
![ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300858.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300859.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300860.png)
![2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B300868.png)

![methyl 4-[(Z)-(1-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate](/img/structure/B300870.png)
![2-({2-Chloro-4-[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzonitrile](/img/structure/B300871.png)
